molecular formula C9H12O3S B10844820 5-hydroxy-2-(propylthiomethyl)-4H-pyran-4-one

5-hydroxy-2-(propylthiomethyl)-4H-pyran-4-one

Cat. No.: B10844820
M. Wt: 200.26 g/mol
InChI Key: DKYLUTJQQPXXLM-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(propylthiomethyl)-4H-pyran-4-one is a compound that belongs to the class of pyranones Pyranones are known for their diverse biological activities and are often used as building blocks in the synthesis of various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-(propylthiomethyl)-4H-pyran-4-one typically involves the reaction of 2-thioxoazines with chlorokojic acid in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF). This reaction leads to the formation of hybrid molecules containing fragments of kojic acid and azaheterocycle linked by the SCH2 spacer .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-(propylthiomethyl)-4H-pyran-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride.

    Substitution: Substitution reactions can occur at the hydroxyl or thioether groups, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like thionyl chloride, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or thiols.

Scientific Research Applications

5-Hydroxy-2-(propylthiomethyl)-4H-pyran-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a tyrosinase inhibitor.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-hydroxy-2-(propylthiomethyl)-4H-pyran-4-one involves its interaction with various molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This inhibition can be beneficial in treating hyperpigmentation disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-2-(propylthiomethyl)-4H-pyran-4-one is unique due to its specific structural features, such as the propylthiomethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

5-hydroxy-2-(propylsulfanylmethyl)pyran-4-one

InChI

InChI=1S/C9H12O3S/c1-2-3-13-6-7-4-8(10)9(11)5-12-7/h4-5,11H,2-3,6H2,1H3

InChI Key

DKYLUTJQQPXXLM-UHFFFAOYSA-N

Canonical SMILES

CCCSCC1=CC(=O)C(=CO1)O

Origin of Product

United States

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